molecular formula C10H15N3O4S B13044994 Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate

Cat. No.: B13044994
M. Wt: 273.31 g/mol
InChI Key: RXMHFNMREQPPMW-UHFFFAOYSA-N
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Description

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate is an organic compound with the molecular formula C10H15N3O4S. It is a derivative of carbamate, featuring a tert-butyl group, a pyridine ring, and a sulfamoyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate typically involves the reaction of tert-butyl carbamate with pyridine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (N-(pyridin-3-YL)sulfamoyl)carbamate: Similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.

    Tert-butyl (N-(pyridin-2-YL)sulfamoyl)carbamate: Similar structure but with the pyridine ring attached at the 2-position.

    Tert-butyl (N-(piperidin-4-YL)sulfamoyl)carbamate: Similar structure but with a piperidine ring instead of a pyridine ring

Uniqueness

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s interactions with other molecules .

Biological Activity

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate is a compound of interest in medicinal chemistry and biological research due to its potential interactions with various biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a tert-butyl group linked to a sulfamoyl moiety and a pyridine ring. This configuration allows for various chemical interactions, making it a useful probe in biological studies.

The biological activity of this compound is primarily attributed to its sulfamoyl group, which can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors. The pyridine ring enhances binding through π-π stacking interactions, stabilizing the compound's interaction with its targets .

Biological Activity

  • Enzyme Inhibition : Research indicates that compounds similar to this compound can act as inhibitors for enzymes like β-secretase and acetylcholinesterase. These enzymes are crucial in the pathogenesis of Alzheimer's disease, where their inhibition can prevent amyloid beta peptide aggregation .
  • Cell Viability Studies : In vitro studies have shown that related compounds can protect astrocyte cells from toxicity induced by amyloid beta peptide (Aβ 1-42), suggesting potential neuroprotective properties. For instance, a related compound demonstrated significant improvement in cell viability when co-administered with Aβ 1-42 .
  • Inflammatory Response Modulation : The compound’s ability to influence inflammatory pathways has been noted, particularly in the context of neuroinflammation associated with neurodegenerative diseases. It may modulate the activation of Toll-like receptor 4 (TLR4), leading to altered cytokine production .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of sulfamoyl compounds. SAR studies have identified key modifications that enhance potency against specific targets:

Modification SiteEffect on Activity
Sulfamoyl GroupEssential for enzyme binding
Pyridine SubstitutionEnhances receptor interaction
Tert-butyl GroupImproves solubility and bioavailability

These modifications allow researchers to design more effective derivatives that retain or enhance biological activity while minimizing potential side effects .

Case Studies

  • In Vitro Studies : A study evaluated the protective effects of a sulfamoyl derivative against Aβ-induced cytotoxicity in astrocytes. Results indicated an increase in cell viability when treated with the compound alongside Aβ, highlighting its potential as a therapeutic agent in Alzheimer's disease models .
  • In Vivo Models : In vivo assessments using scopolamine-induced models of cognitive impairment demonstrated that certain derivatives could inhibit amyloidogenesis effectively, although bioavailability issues were noted that limited efficacy compared to established treatments like galantamine .

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

tert-butyl N-(pyridin-4-ylsulfamoyl)carbamate

InChI

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-18(15,16)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12)(H,13,14)

InChI Key

RXMHFNMREQPPMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC1=CC=NC=C1

Origin of Product

United States

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